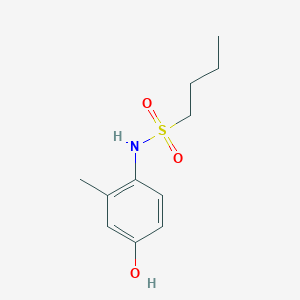![molecular formula C15H15NO6S B229792 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid, also known as DASB, is a chemical compound that has been extensively used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain. DASB is a valuable tool for researchers to investigate the role of serotonin in various physiological and pathological processes.
Mécanisme D'action
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a selective serotonin reuptake inhibitor (SSRI) that binds to the serotonin transporter (SERT) in the brain. By binding to SERT, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid blocks the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood, behavior, and cognition. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has several advantages for use in lab experiments. It is a highly selective radioligand that binds specifically to the serotonin transporter, making it a valuable tool for investigating the role of serotonin in the brain. 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is also relatively stable and can be stored for long periods of time without degradation. However, 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has some limitations, including its high cost and the need for specialized equipment for PET imaging studies.
Orientations Futures
There are several potential future directions for research involving 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. One area of interest is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid could help to elucidate the neurobiological mechanisms underlying these disorders. Another potential area of research is the development of new SSRIs based on the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. By modifying the structure of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid, researchers may be able to develop more effective and selective SSRIs for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid. The synthesis of 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid is a well-established procedure that has been described in numerous scientific publications.
Applications De Recherche Scientifique
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to measure the density of SERT in the brain. PET imaging studies using 4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid have been used to investigate the role of serotonin in depression, anxiety, and other psychiatric disorders.
Propriétés
Formule moléculaire |
C15H15NO6S |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H15NO6S/c1-21-11-5-8-14(22-2)13(9-11)16-23(19,20)12-6-3-10(4-7-12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clé InChI |
QBXLRDDXGGQAPR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)